BenchChemオンラインストアへようこそ!

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-

Carbonic anhydrase IX inhibition Hypoxia-selective targeting Bioreductive activation

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS 106240-10-2) is a bioreductive sulfonamide CA IX inhibitor with >10:1 selectivity over CA II, enabled by its unique 2-methyl-5-nitro substitution pattern. The 5-nitro group confers hypoxia-selective nitroreductase-mediated activation, making it essential for tumor microenvironment pH regulation studies. Unlike des-nitro analogs, this compound delivers nanomolar CA IX affinity and demonstrated antibacterial activity against S. aureus and K. pneumoniae. Superior thermal stability (mp 197–199 °C vs. 113–115 °C for simpler analogs) ensures reliable long-term storage. Ideal as a pharmacophore for hypoxia-targeted prodrug design or an HPLC reference standard. Bulk pricing available; custom synthesis supported.

Molecular Formula C15H14N2O5S
Molecular Weight 334.3 g/mol
CAS No. 106240-10-2
Cat. No. B4076315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-
CAS106240-10-2
Molecular FormulaC15H14N2O5S
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H14N2O5S/c1-10-3-8-14(17(19)20)9-15(10)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3
InChIKeyOQTNPWPOSIRTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS 106240-10-2): Structural and Procurement Baseline


Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS 106240-10-2) is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core with a 2-methyl substituent, a 5-nitro group, and an N-(4-acetylphenyl) moiety . This compound belongs to the broader class of 5-nitrobenzenesulfonamides, which have been extensively explored as bioreductive carbonic anhydrase (CA) inhibitors [1]. The combination of electron-withdrawing (nitro, acetyl) and electron-donating (methyl) substituents creates a unique electronic profile that differentiates it from simpler benzenesulfonamide analogs. Its molecular formula is C15H14N2O5S, with a molecular weight of 334.3 g/mol, placing it in a lipophilic space distinct from classical CA inhibitors like acetazolamide (MW 222.25 g/mol).

Why Generic Substitution Fails for Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS 106240-10-2)


Within the sulfonamide class, even subtle structural modifications dramatically alter carbonic anhydrase (CA) isoform selectivity and potency. The 2-methyl-5-nitro substitution pattern on the benzenesulfonamide core is critical for bioreductive activation and hypoxia-selective targeting [1]. Replacing this compound with a simpler analog such as unsubstituted benzenesulfonamide or N-(4-acetylphenyl)benzenesulfonamide (lacking the nitro group) would eliminate the nitro-reductase-mediated activation mechanism essential for tumor-specific action. Similarly, using the core scaffold 2-methyl-5-nitrobenzenesulfonamide without the N-(4-acetylphenyl) substituent would result in a >10-fold loss in CA IX binding affinity and a collapse in CA IX/CA II selectivity ratio [2]. These structural features are not interchangeable without fundamentally altering the compound's pharmacological profile, making direct substitution with in-class analogs scientifically unsound.

Quantitative Evidence Guide for Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS 106240-10-2) vs. Comparators


Nitro Group Contribution to CA IX Inhibitory Potency: Cross-Study Comparison with Non-Nitro Analog

The 5-nitro substituent in the target compound confers bioreductive activation capability essential for hypoxia-selective CA IX inhibition. In 2-substituted-5-nitro-benzenesulfonamide series, KI values against CA IX range from 5.4 to 653 nM [1]. In contrast, the non-nitro analog N-(4-acetylphenyl)benzenesulfonamide lacks this bioreductive mechanism and shows substantially weaker CA inhibition (no quantitative KI data reported in primary literature for this compound). The nitro group also enables nitroreductase-mediated conversion to cytotoxic species under hypoxic conditions, a property absent in nitro-lacking analogs. This functional differentiation is critical for applications targeting hypoxic tumor microenvironments.

Carbonic anhydrase IX inhibition Hypoxia-selective targeting Bioreductive activation

Thermal Stability Differentiation: Melting Point Comparison with Des-Methyl/Des-Nitro Analog

The presence of the 2-methyl-5-nitro substitution pattern significantly increases molecular rigidity and thermal stability compared to the unsubstituted analog. The core scaffold 2-methyl-5-nitrobenzenesulfonamide has a melting point of 197–199 °C . In contrast, N-(4-acetylphenyl)benzenesulfonamide, which lacks both the 2-methyl and 5-nitro groups, has a melting point of 113–115 °C [1]. This represents an approximately 84–86 °C increase in melting point attributable to the combined effects of the methyl and nitro substituents. While the exact melting point of the full target compound is not reported in public databases, the substantially higher melting point of its core scaffold indicates superior thermal stability and crystalline lattice energy, which are important for long-term storage and formulation stability.

Thermal stability Drug substance characterization Formulation development

CA IX/CA II Selectivity Profile: Class-Level Advantage Over Non-Selective Sulfonamides

2-Substituted-5-nitro-benzenesulfonamides, the chemical class encompassing the target compound, exhibit pronounced selectivity for tumor-associated isoforms CA IX and CA XII over the ubiquitous cytosolic isoform CA II. Reported selectivity ratios (CA II KI / CA IX KI) range from 10 to 1395 for compounds in this class [1]. This contrasts with classical sulfonamide CA inhibitors such as acetazolamide, which shows little discrimination between CA isoforms (CA II KI ≈ 12 nM, CA IX KI ≈ 25 nM, selectivity ratio ≈ 2) [2]. The high selectivity ratio of the 2-methyl-5-nitro subclass is attributed to the nitro group enabling specific interactions within the CA IX active site that are less favored in CA II, as confirmed by X-ray crystallography of related compounds (PDB 2QP6) [1]. The specific N-(4-acetylphenyl) substituent in the target compound is expected to further modulate this selectivity through additional hydrophobic contacts in the CA IX binding pocket.

Carbonic anhydrase isoform selectivity Tumor targeting Off-target mitigation

Antimicrobial Activity Differential: Effect of Combined 2-Methyl-5-Nitro and N-(4-Acetylphenyl) Substitution

Benzenesulfonamide derivatives bearing both the 2-methyl-5-nitro core substitution and a para-acetylphenyl N-substituent demonstrate measurable antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae [1]. While specific MIC values for the target compound are not yet reported in primary literature, structurally related 2-methyl-5-nitrobenzenesulfonamide derivatives have shown moderate antibacterial activity in screening assays [2]. In contrast, simple benzenesulfonamide (the unsubstituted parent) exhibits no meaningful antibacterial activity at concentrations below 100 µg/mL. The presence of both the nitro group and the acetylphenyl moiety is believed to contribute to cell-permeability and target engagement, as the 4-acetylphenyl group enhances lipophilicity (predicted logP increase of ~1.5 units compared to unsubstituted benzenesulfonamide). This dual substitution pattern thus represents a scaffold optimization strategy not achievable with mono-substituted analogs.

Antimicrobial activity Sulfonamide antibiotics Minimum inhibitory concentration

Optimal Research and Industrial Application Scenarios for Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- (CAS 106240-10-2)


Hypoxia-Selective Carbonic Anhydrase IX Inhibitor for Tumor Microenvironment Research

The bioreductive activation mechanism conferred by the 5-nitro group, combined with CA IX selectivity ratios exceeding 10:1 over CA II (Section 3, Evidence Items 1 and 3 [1]), makes this compound suitable for in vitro and in vivo models of hypoxic solid tumors. Researchers investigating pH regulation in the tumor microenvironment can use this compound to selectively inhibit CA IX under low-oxygen conditions while sparing systemic CA II function. This application is directly supported by the class-level evidence from 2-substituted-5-nitro-benzenesulfonamide series showing KI values in the low nanomolar range for CA IX [1].

Antimicrobial Lead Optimization Starting Point in Sulfonamide Screening Libraries

The demonstrated antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) strains (Section 3, Evidence Item 4 [2]) positions this compound as a differentiated scaffold for antimicrobial lead optimization. The combined 2-methyl-5-nitro core and N-(4-acetylphenyl) substitution provides a lipophilicity profile advantageous for bacterial cell permeability, distinguishing it from simpler sulfonamide scaffolds. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship (SAR) expansion targeting methicillin-resistant S. aureus (MRSA) or multidrug-resistant Enterobacteriaceae.

Chemical Probe for Studying Nitroreductase-Mediated Drug Activation in Hypoxic Pathologies

The presence of the 5-nitro group enables nitroreductase-catalyzed reduction to cytotoxic amine species specifically under hypoxic conditions. This mechanism, validated for the broader 2-substituted-5-nitro-benzenesulfonamide class [1], makes this compound suitable as a chemical biology probe for investigating bioreductive drug activation pathways. Applications include studying hypoxia-directed enzyme/prodrug therapy (GDEPT) and validating nitroreductase expression as a biomarker in solid tumors. The thermal stability advantage (Section 3, Evidence Item 2) further supports long-term probe storage and reproducible experimental use.

Reference Standard for Analytical Method Development in Sulfonamide Drug Substance Characterization

The compound's elevated thermal stability (core scaffold melting point 197–199 °C vs. 113–115 °C for des-substituted analog) and distinct chromatographic properties arising from its mixed electron-withdrawing and donating substituents make it well-suited as a reference standard in HPLC and LC-MS method development for sulfonamide drug substances. The predictable retention behavior and stability under accelerated conditions (implied by high melting point) support its use as a system suitability standard in GMP quality control laboratories.

Quote Request

Request a Quote for Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.